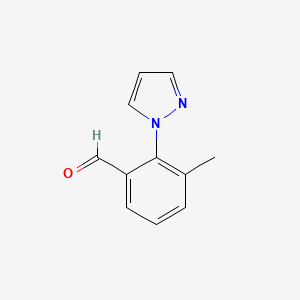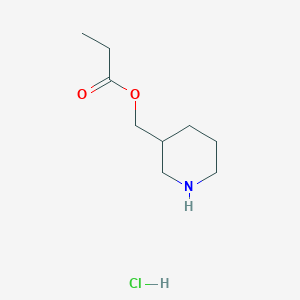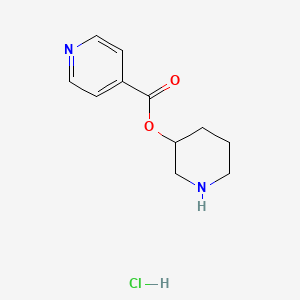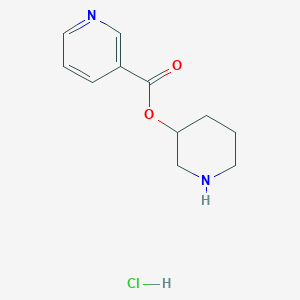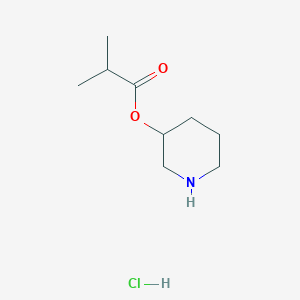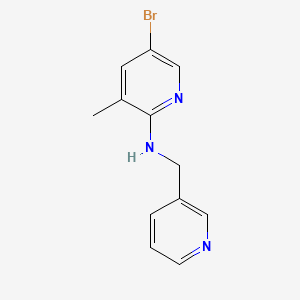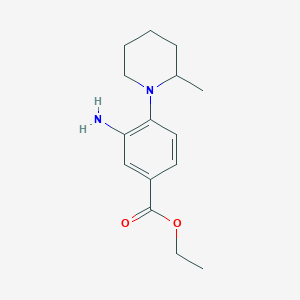![molecular formula C8H10O2 B1441743 螺[2.5]辛烷-5,7-二酮 CAS No. 893411-52-4](/img/structure/B1441743.png)
螺[2.5]辛烷-5,7-二酮
概述
描述
Spiro[2.5]octane-5,7-dione is an organic compound characterized by a unique spirocyclic structure, where two rings are connected through a single carbon atom. This compound is significant in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceutically active ingredients .
科学研究应用
Spiro[2.5]octane-5,7-dione has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-5,7-dione typically involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation . This method avoids the use of column chromatography in each synthetic step, making it scalable and efficient . Another approach involves the use of para-quinone methides under mild conditions, which also yields high efficiency .
Industrial Production Methods
Industrial production of spiro[2.5]octane-5,7-dione focuses on optimizing the synthesis routes to ensure high yield and purity. The process often involves multi-step synthesis, including cyclization and decarboxylation, to produce the compound in large quantities suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Spiro[2.5]octane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
作用机制
The mechanism of action of spiro[2.5]octane-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. This interaction can modulate enzyme activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
Spiro[3.5]nonane-6,8-dione: Another spirocyclic compound with similar synthetic routes and applications.
Spirocyclic oxindoles: These compounds share the spirocyclic structure and are used in medicinal chemistry.
Spiroindole and spirooxindole derivatives: These compounds are important in drug design and have bioactivity against various diseases.
Uniqueness
Spiro[2.5]octane-5,7-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its efficient synthesis and versatility in various applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
spiro[2.5]octane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINANKAWQCKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717103 | |
| Record name | Spiro[2.5]octane-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893411-52-4 | |
| Record name | Spiro[2.5]octane-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Spiro[2.5]octane-5,7-dione described in the research?
A1: The research outlines a "short and tandem" synthesis method for Spiro[2.5]octane-5,7-dione utilizing Diethyl Acetonedicarboxylate as a starting material. [, ] This suggests a potentially more efficient and streamlined approach compared to other existing methods. The synthesis involves the cyclization of a tricarbonyl compound with specific acrylates, followed by decarboxylation to yield the final product. [] This approach could be advantageous for producing this compound for further research or potential applications.
Q2: What are the potential research applications of Spiro[2.5]octane-5,7-dione?
A2: While the provided research focuses primarily on the synthesis of Spiro[2.5]octane-5,7-dione [, ], its unique structure with the spirocyclic ring system makes it a potentially valuable building block in organic synthesis. Further research could explore its use in developing novel compounds with potential applications in areas like medicinal chemistry, materials science, or as a ligand in organometallic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
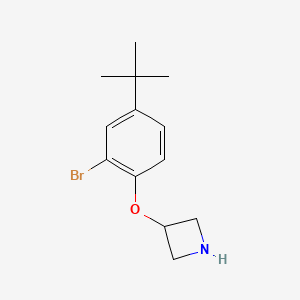
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
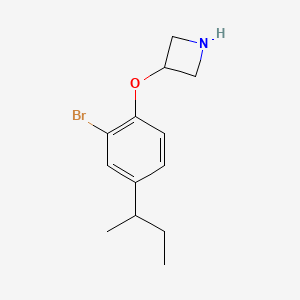
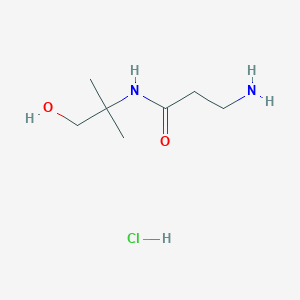

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)
